

Spectroscopic Characterization of 3-Iodo-2-(trifluoromethyl)pyridine: A Technical Overview

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Compound of Interest

Compound Name: **3-Iodo-2-(trifluoromethyl)pyridine**

Cat. No.: **B1344366**

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Iodo-2-(trifluoromethyl)pyridine** (CAS No. 590371-71-4).^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for these techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **3-Iodo-2-(trifluoromethyl)pyridine**. It is important to note that while some experimental data for related isomers is available, the data presented here for the target molecule is primarily based on predictive models due to a lack of publicly available experimental spectra.

Table 1: Predicted NMR Spectroscopic Data for 3-Iodo-2-(trifluoromethyl)pyridine

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Key Considerations |
|---------------------|--|--|
| ^1H NMR | Not explicitly predicted in searches, but would expect signals in the aromatic region (approx. 7.0-9.0 ppm). | The electron-withdrawing trifluoromethyl group and the iodine atom will influence the precise chemical shifts of the pyridine ring protons. |
| ^{13}C NMR | Predicted values are available from some chemical suppliers. [1] | The carbon attached to the trifluoromethyl group will show a characteristic quartet in a proton-coupled spectrum due to C-F coupling. The carbon attached to iodine will also exhibit a distinct chemical shift. |
| ^{19}F NMR | A single resonance is expected for the $-\text{CF}_3$ group. | The chemical shift will be in the typical range for trifluoromethyl groups on an aromatic ring (around -60 to -70 ppm relative to CFCl_3). [2] |

Note: Predicted NMR data should be confirmed with experimental results.

Table 2: Expected Infrared (IR) Absorption Bands for 3-Iodo-2-(trifluoromethyl)pyridine

| Functional Group | Expected Wavenumber Range (cm $^{-1}$) | Vibrational Mode |
|--------------------------|---|------------------|
| C-F | 1100-1300 | Stretching |
| C=N, C=C (Pyridine ring) | 1600-1650 | Stretching |
| C-I | 500-650 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |

This data is based on typical vibrational frequencies for the respective functional groups and may vary in the actual spectrum of the molecule.[3][4]

Table 3: Predicted Mass Spectrometry (MS) Data for 3-Iodo-2-(trifluoromethyl)pyridine

| Adduct | Predicted m/z |
|---------------------|---------------|
| [M+H] ⁺ | 273.93352 |
| [M+Na] ⁺ | 295.91546 |
| [M-H] ⁻ | 271.91896 |
| [M] ⁺ | 272.92569 |

Data sourced from predicted collision cross-section calculations.[5] The molecular weight of **3-Iodo-2-(trifluoromethyl)pyridine** is 272.99 g/mol .[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Iodo-2-(trifluoromethyl)pyridine** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- ^{13}C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
- ^{19}F NMR: Acquire the spectrum using a fluorine-capable probe. A common external standard is CFCl_3 (0 ppm) or an internal standard like hexafluorobenzene.[6] ^1H decoupling can be used to remove H-F coupling.

- Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer. [3] Typically, a background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. A typical spectral range is 4000-400 cm^{-1} .

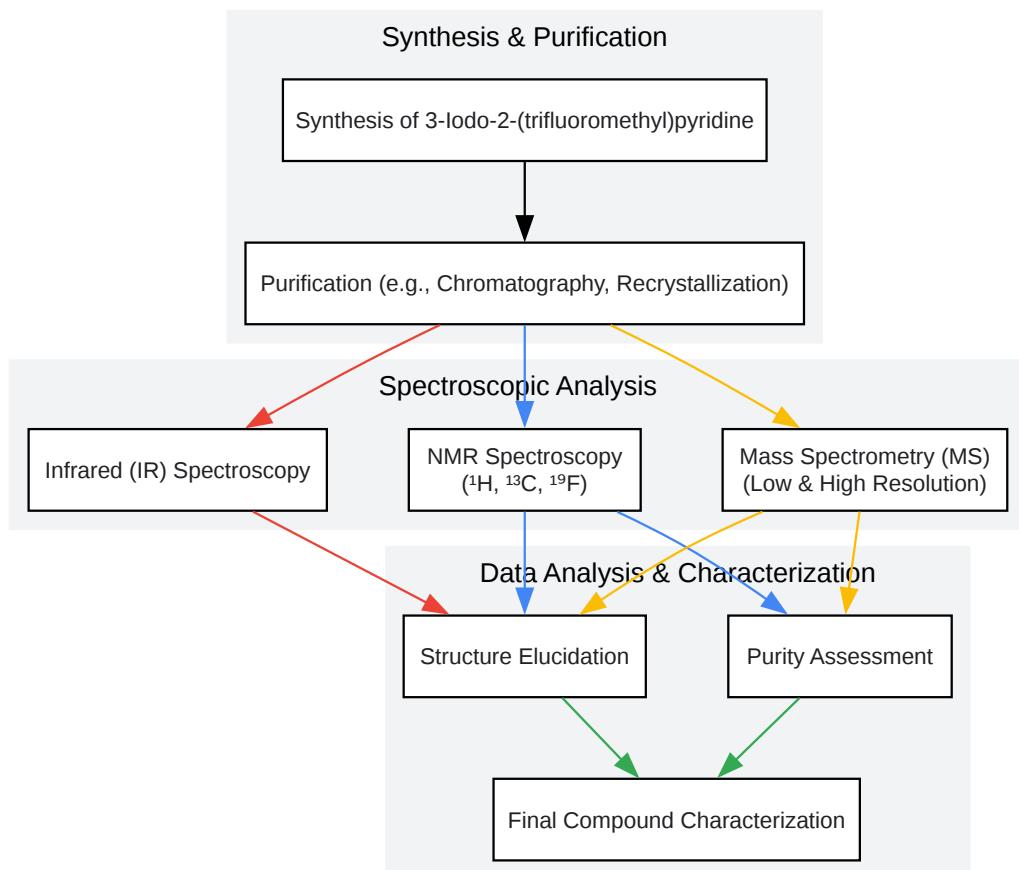
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For a more direct analysis, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization could be used if the compound is sufficiently volatile and thermally stable.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical entity like **3-Iodo-2-(trifluoromethyl)pyridine**.

Workflow for Spectroscopic Analysis of 3-Iodo-2-(trifluoromethyl)pyridine

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- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Iodo-2-(trifluoromethyl)pyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344366#spectroscopic-data-for-3-iodo-2-trifluoromethyl-pyridine-nmr-ir-ms]

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